molecular formula C9H6Br2ClN3 B6344657 3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240571-54-3

3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B6344657
CAS No.: 1240571-54-3
M. Wt: 351.42 g/mol
InChI Key: PVZJFTKYKIORIG-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of two bromine atoms at positions 3 and 5, a chlorophenylmethyl group at position 1, and a triazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole typically involves the bromination of 1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of automated systems and precise control of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Compounds where the bromine atoms are replaced by other functional groups.

    Oxidation Products: Compounds with altered oxidation states of the triazole ring.

    Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers and materials to impart specific properties such as flame retardancy or antimicrobial activity.

Biology and Medicine:

    Antimicrobial Agents: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics or antifungal agents.

    Drug Development: It serves as a scaffold for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

    Agriculture: The compound can be used in the formulation of pesticides or herbicides to protect crops from pests and diseases.

    Chemical Manufacturing: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential enzymes in microbial cells, disrupting their metabolic processes and leading to cell death.

Comparison with Similar Compounds

    3,5-Dibromo-1H-1,2,4-triazole: Lacks the chlorophenylmethyl group but shares the dibromo-triazole core.

    1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole: Lacks the bromine atoms but shares the chlorophenylmethyl-triazole core.

    3,5-Dibromo-4-chlorophenyl-1H-1,2,4-triazole: Contains an additional chlorine atom on the phenyl ring.

Uniqueness: The presence of both bromine atoms and the chlorophenylmethyl group in 3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole imparts unique chemical properties, making it more reactive in certain chemical reactions and enhancing its biological activity compared to similar compounds.

Properties

IUPAC Name

3,5-dibromo-1-[(3-chlorophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2ClN3/c10-8-13-9(11)15(14-8)5-6-2-1-3-7(12)4-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZJFTKYKIORIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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